molecular formula C6H10O B083557 2-Methyl-2-pentenal CAS No. 14250-96-5

2-Methyl-2-pentenal

Cat. No. B083557
CAS RN: 14250-96-5
M. Wt: 98.14 g/mol
InChI Key: IDEYZABHVQLHAF-GQCTYLIASA-N
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Description

2-Methyl-2-pentenal, also known as 2-methyl-2-penten-4-one, is a naturally occurring compound that is present in a variety of plants and is used in the production of food, cosmetics, and drugs. It is an aliphatic aldehyde, which is a type of organic compound that contains a carbon-carbon double bond with a hydrogen atom attached to each carbon atom. 2-Methyl-2-pentenal has a molecular formula of C5H8O and is a colorless liquid with a sharp, sweet odor. The compound is used in a variety of applications, including as an aroma compound in food and cosmetics, as a flavoring agent, and as a starting material for the synthesis of other compounds.

Scientific Research Applications

  • Hydrogenation and Hydrodeoxygenation

    2-Methyl-2-pentenal has been studied for its hydrogenation and hydrodeoxygenation on different metal catalysts, such as platinum, palladium, and copper. These processes are important in converting 2-Methyl-2-pentenal to other compounds like 2-methyl-pentanal and 2-methyl-pentanol (Pham, Lobban, Resasco, & Mallinson, 2009).

  • Kinetics of Hydrogenation

    The kinetics of liquid-phase hydrogenation of 2-Methyl-2-pentenal over Raney cobalt catalyst has been studied, showing products like 2-methylpentan-1-ol and 2-methylpentanal, which are significant for understanding the reaction mechanism (Hotta & Kubomatsu, 1971).

  • Synthesis from Condensation of Propionaldehyde

    Research has been conducted on synthesizing 2-Methyl-2-pentenal through the self-Aldol condensation of propionaldhyde, highlighting efficient methods for its production (Tang Si, 2000) & (Tang Si, 2001).

  • Isomerization Studies

    The isomerization of 2-methyl-2-pentene on boron phosphate catalysts has been investigated, which is relevant for understanding the chemical properties and reaction pathways of similar compounds (Gao & Moffat, 1999).

  • Polymer Composites for Energy Storage

    Poly-4-methyl-1-pentene, a related compound, has been explored for its use in polymer composites for energy storage applications, indicating potential uses of similar compounds in this field (Ghule, Laad, & Tiwari, 2021).

  • Microbial Production of Isomers

    Studies on the microbial production of pentanol isomers, including compounds similar to 2-Methyl-2-pentenal, highlight their potential biofuel applications (Cann & Liao, 2009).

properties

IUPAC Name

(E)-2-methylpent-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-4-6(2)5-7/h4-5H,3H2,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEYZABHVQLHAF-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C(\C)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884735
Record name (E)-2-Methyl-2-pentenal
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Molecular Weight

98.14 g/mol
Source PubChem
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Physical Description

colourless to yellow-green mobile liquid; powerful grassy green, slightly fruity aroma
Record name 2-Methyl-2-pentenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1218/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water; soluble in ether, benzene, methanol, soluble (in ethanol)
Record name 2-Methyl-2-pentenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1218/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.855-0.865
Record name 2-Methyl-2-pentenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

2-Methyl-2-pentenal

CAS RN

14250-96-5, 623-36-9
Record name (E)-2-Methyl-2-pentenal
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Record name 2-Methyl-2-pentenal
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Record name 2-Methyl-2-pentenal, (2E)-
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Record name 2-METHYL-2-PENTENAL
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Record name 2-Pentenal, 2-methyl-, (2E)-
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Record name (E)-2-Methyl-2-pentenal
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Record name 2-methylpent-2-enal
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Record name trans-2-Methyl-2-pentenal
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Record name 2-METHYL-2-PENTENAL, (2E)-
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Synthesis routes and methods

Procedure details

Using a feed of 2.5 liters of propionaldehyde per hour, corresponding to a mean residence time of about 1.2 hours, a propionaldehyde conversion of 38% was achieved at 130° C. under a hydrogen pressure of 25 bar. The yield of 2-methylpentanal, based on the material converted, was 83%. In addition, 3% of propanol, 5% of a mixture of 2,4-dimethylhepta-2,4-dienal and 2,4-dimethylhept-2-enal, 0.5% of 2-methylpentanol and 4% of 2-methylpent-2-enal were formed. Since the last-mentioned compound can, if recycled to the synthesis, also be converted into 2-methylpentanal, the total yield of useful products was 87%.
Quantity
2.5 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,270
Citations
TT Pham, LL Lobban, DE Resasco, RG Mallinson - Journal of Catalysis, 2009 - Elsevier
… Platinum, palladium, and copper catalysts supported on precipitated silica have been studied for the hydrodeoxygenation and hydrogenation of 2-methyl-2-pentenal in the 200–400 C …
Number of citations: 63 www.sciencedirect.com
C Kalalian, B Samir, E Roth, A Chakir - Chemical Physics Letters, 2019 - Elsevier
… This work provides the first UV–visible spectra for trans-2-pentenal and 2-methyl-2-pentenal and … The UV spectrum of 2-methyl-2-pentenal is shifted to smaller wavelengths at 320 nm …
Number of citations: 13 www.sciencedirect.com
LL Julio, J Lezama, A Maldonado… - Journal of Physical …, 2014 - Wiley Online Library
… The decomposition of substrate E-2-methyl-2-pentenal was performed in the temperature range of 370.0–410.0 C and the pressure range of 44–150 Torr also undergoing a molecular, …
Number of citations: 6 onlinelibrary.wiley.com
EG Colmán, MB Blanco, I Barnes, MA Teruel - Atmospheric Environment, 2015 - Elsevier
… Unfortunately, rate coefficients data for the reaction of OH with ethyl 3,3-dimethylacrylate and 2-methyl-2-pentenal are not available in literature and direct comparison between both …
Number of citations: 9 www.sciencedirect.com
H Zhang, A Mallik, RS Zeng - Journal of chemical ecology, 2013 - Springer
… We identified five volatiles including 2-methyl-2-pentenal … 2-methyl-2-pentenal and dimethyl trisulfide showed stronger inhibition than the other three compounds. 2-Methyl-2-pentenal at …
Number of citations: 182 link.springer.com
HPR Kannapu, J Yadagiri, S Moogi, EE Kwon… - Journal of Industrial and …, 2021 - Elsevier
… In this study, conversion of n-propanal to produce 2-methyl-2-pentenal (C6 compound, a fuel range precursor) was carried out using AMW-SBA-15 catalyst synthesized from activated …
Number of citations: 3 www.sciencedirect.com
AJ Fernández-Ropero, B Zawadzki, K Matus… - Catalysts, 2021 - mdpi.com
… The hydrogenation of 2-methyl-2-pentenal in the gas phase has been investigated on Pt, Pd… of Co as an efficient catalyst for 2-methyl-2-pentenal hydrogenation. The influence of four …
Number of citations: 1 www.mdpi.com
KC Chan, RA Jewell, WH Nutting… - The Journal of Organic …, 1968 - ACS Publications
… (E)-2-Methyl-2-pentenal (8).—To a solution of 1 g of alcohol 5 in 15 ml of methylene chloride was added 15 g of freshly prepared manganese dioxide.28 After shaking for 18 hr at room …
Number of citations: 144 pubs.acs.org
O Wahlroos, AI Virtanen - Acta chem. scand, 1965 - actachemscand.org
… (tiglic aldehyde), 2-methyl-2pentenal (earlier found in this … , propionaldehyde, and 2-methyl-2-pentenal). Volatile sulphur … -2-butenal, 2-methyl2-pentenal, methyl-propyldisulphide, …
Number of citations: 42 actachemscand.org
C Kalalian, E Roth, A Chakir - International Journal of Chemical …, 2018 - Wiley Online Library
… , trans-2-hexenal, and 2-methyl-2-pentenal) with ozone in a rigid atmospheric simulation … -2H), and 1.58 ± 0.20) for 2-methyl-2-pentenal (2M2P). The following Arrhenius expressions …
Number of citations: 12 onlinelibrary.wiley.com

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